1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Inhibitor Binding and Heme Oxygenase-1 Studies
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone is relevant in the study of heme oxygenases (HOs), enzymes involved in heme degradation. Research has shown that inhibitors with structures including 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone derivatives can bind to the distal pocket of HO-1. These inhibitors demonstrate a common binding mode, despite chemical differences, offering insights for optimizing inhibitor design (Rahman et al., 2008).
Synthesis of Important Intermediates
Compounds structurally related to 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone serve as intermediates in various synthesis processes. For instance, derivatives have been synthesized as intermediates in the production of fungicides like difenoconazole (Xie Wei-sheng, 2007).
Lithiation and Synthesis of Acetophenone Derivatives
The compound's derivatives have been utilized in lithiation processes, leading to the creation of ortho-functionalized acetophenone derivatives. This demonstrates its potential in organic synthesis and the development of new chemical entities (Lukács et al., 2003).
Reactions with Aromatic Ketones
Derivatives of 1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone have been involved in reactions with aromatic ketones, contributing to the synthesis of various compounds like oxathiolane and dioxolane methanols, highlighting its role in expanding the diversity of organic synthesis (Upadhyaya & Bauer, 1992).
Photoinduced Alkylation for Synthesis of Diketones
The compound's derivatives have been used in photoinduced alkylation reactions with enones, leading to the synthesis of monoprotected 1,4-diketones, a process significant in organic chemistry (Mosca et al., 2001).
Vibrational and Structural Studies
The compound has been the subject of theoretical studies, focusing on its geometry and vibrational spectra. Such studies are crucial in understanding the molecular structure and properties, which are important for various applications in chemistry and material science (Song et al., 2008).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This would involve discussing potential areas for future research on the compound, such as new synthetic methods, potential applications, and unanswered questions about its properties or behavior.
properties
IUPAC Name |
1-(2-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPWKJXTAOZBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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